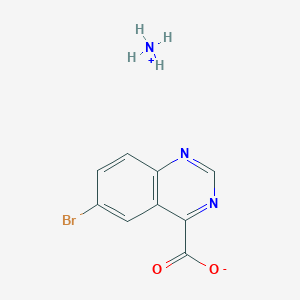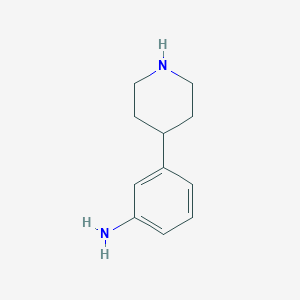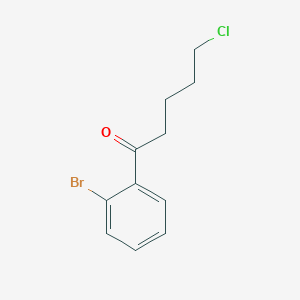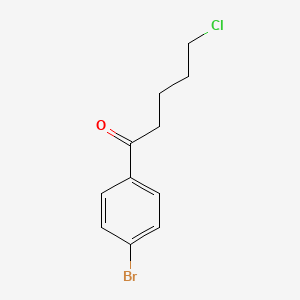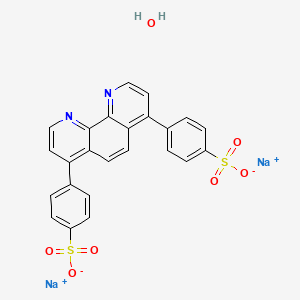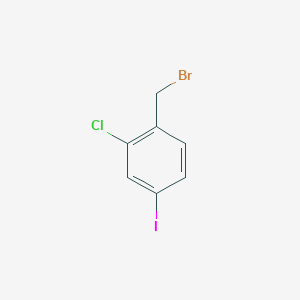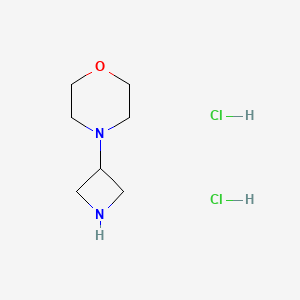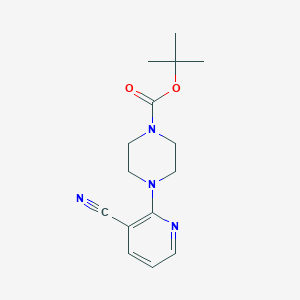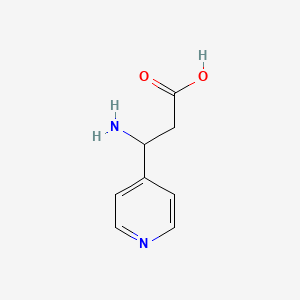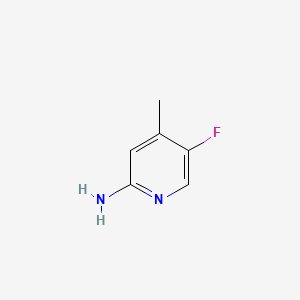
2-(叔丁氧羰基)-1,2,3,4-四氢异喹啉-5-羧酸
描述
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid is a compound that features a tetrahydroisoquinoline core with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
科学研究应用
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
作用机制
Target of Action
It’s known that the tert-butoxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound may interact with amines or amine-containing molecules in biological systems.
Mode of Action
The compound contains a Boc group, which can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group serves as a protecting group, preventing the amine from reacting until the Boc group is removed. This removal can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound may interact with its targets by first protecting them with the Boc group, and then allowing them to react once the Boc group is removed.
Biochemical Pathways
The use of boc-protected amino acids is common in peptide synthesis , suggesting that the compound may play a role in the synthesis or modification of peptides
Pharmacokinetics
The boc group is known to enhance the stability of amines, which could potentially improve the bioavailability of the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid. For instance, the addition and removal of the Boc group are influenced by the pH of the environment . Moreover, the compound’s stability and reactivity may be affected by temperature, solvent, and the presence of other chemicals .
生化分析
Biochemical Properties
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. The compound interacts with enzymes and proteins involved in these processes, such as peptidases and proteases, which recognize and cleave specific peptide bonds. The tert-butoxycarbonyl (Boc) group in the compound acts as a protecting group, preventing unwanted reactions at the amino site . This interaction is crucial for the selective formation of peptide bonds and the synthesis of complex peptides and proteins.
Cellular Effects
The effects of 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid on various cell types and cellular processes are primarily related to its role as a protecting group in peptide synthesis. By protecting amino groups, the compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the Boc group can affect the activity of enzymes involved in amino acid metabolism and protein synthesis, leading to changes in cellular function . Additionally, the compound’s stability and resistance to enzymatic degradation make it a valuable tool in studying cellular processes.
Molecular Mechanism
At the molecular level, 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid exerts its effects through the formation of stable covalent bonds with amino groups. The Boc group is introduced to the amino group through a reaction with di-tert-butyl dicarbonate, resulting in the formation of a carbamate linkage . This linkage is stable under various conditions, protecting the amino group from unwanted reactions. The Boc group can be selectively removed under acidic conditions, allowing for the controlled deprotection of the amino group and subsequent reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to acidic or basic environments . Long-term studies have shown that the compound maintains its protective function for extended periods, making it suitable for use in prolonged experiments. The rate of degradation can vary depending on the specific conditions, such as temperature and pH.
Dosage Effects in Animal Models
The effects of 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid in animal models vary with different dosages. At low doses, the compound effectively protects amino groups without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. Studies have shown that the compound can cause mild irritation or inflammation at high concentrations, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid is involved in metabolic pathways related to amino acid and peptide metabolism. The compound interacts with enzymes such as peptidases and proteases, which are responsible for the cleavage and modification of peptide bonds . The Boc group protects the amino group from enzymatic degradation, allowing for the selective formation and modification of peptides. This interaction is crucial for the synthesis of complex peptides and proteins in biochemical research.
Transport and Distribution
Within cells and tissues, 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, while its interactions with specific transporters facilitate its uptake and distribution . Once inside the cell, the compound can accumulate in specific compartments, such as the endoplasmic reticulum or Golgi apparatus, where it exerts its protective function.
Subcellular Localization
The subcellular localization of 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid is influenced by its chemical properties and interactions with cellular components. The compound is often localized in the endoplasmic reticulum and Golgi apparatus, where it participates in the synthesis and modification of peptides and proteins . The presence of targeting signals or post-translational modifications can further direct the compound to specific subcellular compartments, enhancing its activity and function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid typically involves the protection of the amine group in the tetrahydroisoquinoline core with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The carboxylic acid group can be introduced through various carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. For example, flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into a variety of organic compounds .
化学反应分析
Types of Reactions
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the tetrahydroisoquinoline core.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for Boc deprotection , and bases such as sodium hydroxide for the initial protection step . Reaction conditions vary depending on the desired transformation but often involve ambient to elevated temperatures and specific solvents like acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific transformations being carried out. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized .
相似化合物的比较
Similar Compounds
N-tert-butoxycarbonyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the carboxylic acid group.
tert-butoxycarbonyl-protected amino acids: Widely used in peptide synthesis.
Uniqueness
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid is unique due to the presence of both the Boc-protected amine and the carboxylic acid functional group, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-7-11-10(9-16)5-4-6-12(11)13(17)18/h4-6H,7-9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVCDLLWJXPCKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623367 | |
| Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872001-50-8 | |
| Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BOC-1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


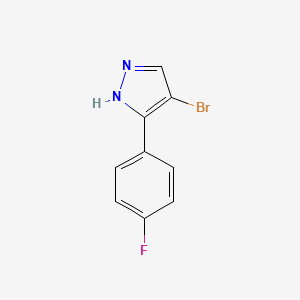
![6-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1291567.png)
![6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1291568.png)
